[5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol
CAS No.:
Cat. No.: VC14654472
Molecular Formula: C8H9N3O2
Molecular Weight: 179.18 g/mol
* For research use only. Not for human or veterinary use.
![[5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol -](/images/structure/VC14654472.png)
Specification
Molecular Formula | C8H9N3O2 |
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Molecular Weight | 179.18 g/mol |
IUPAC Name | [5-(1-methylpyrazol-4-yl)-1,2-oxazol-3-yl]methanol |
Standard InChI | InChI=1S/C8H9N3O2/c1-11-4-6(3-9-11)8-2-7(5-12)10-13-8/h2-4,12H,5H2,1H3 |
Standard InChI Key | QORSPABEMGNNSK-UHFFFAOYSA-N |
Canonical SMILES | CN1C=C(C=N1)C2=CC(=NO2)CO |
Introduction
[5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol is a complex organic compound that combines elements of pyrazole and isoxazole rings. This compound is of interest in various fields, including pharmaceuticals and organic chemistry, due to its unique structural features and potential biological activities. The integration of a methylated pyrazole ring with an isoxazole ring, along with a methanol functional group, provides a rich platform for exploring chemical reactivity and biological interactions.
Synthesis Methods
The synthesis of [5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol typically involves multi-step reactions starting from simpler pyrazole and isoxazole derivatives. Common methods include:
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Condensation Reactions: Involving the reaction of a pyrazole derivative with an isoxazole precursor in the presence of a catalyst.
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Cycloaddition Reactions: Utilizing [3+2] cycloaddition reactions to form the isoxazole ring.
Example Synthesis Route:
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Step 1: Preparation of the pyrazole derivative.
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Step 2: Formation of the isoxazole ring via cycloaddition.
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Step 3: Attachment of the methanol group through nucleophilic substitution.
Biological Activities
While specific biological activities of [5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol may not be extensively documented, compounds with similar structures have shown potential in various therapeutic areas:
Activity | Description |
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Antimicrobial | Some pyrazole-isoxazole hybrids exhibit antimicrobial properties, suggesting potential applications in drug development. |
Anti-inflammatory | Pyrazole derivatives are known for their anti-inflammatory effects, which could be enhanced by the isoxazole moiety. |
Anticancer | Isoxazole-containing compounds have been explored for their anticancer activities, though specific data for this compound is limited. |
Research Findings and Future Directions
Research on [5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol is ongoing, with a focus on optimizing synthesis routes and exploring its biological potential. Future studies could delve into:
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Pharmacokinetic Studies: Understanding how the compound is absorbed, distributed, metabolized, and excreted in biological systems.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its biological activities while minimizing potential side effects.
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